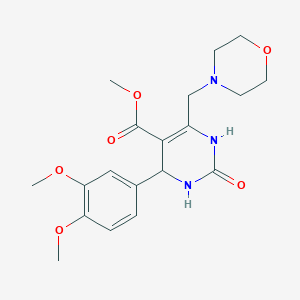![molecular formula C24H23N3O5 B11471313 13-(2-hydroxyphenyl)-8-(4-methoxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B11471313.png)
13-(2-hydroxyphenyl)-8-(4-methoxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-(2-hydroxyphenyl)-8-(4-methoxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure features multiple functional groups, including hydroxy, methoxy, and triazatricyclo moieties, which contribute to its diverse reactivity and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-(2-hydroxyphenyl)-8-(4-methoxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione typically involves a multi-step process. One common method starts with the reaction of 2-hydroxybenzaldehyde and 4-methoxybenzaldehyde with appropriate amines under acidic or basic conditions to form the corresponding Schiff bases. These intermediates are then subjected to cyclization reactions, often involving the use of catalysts such as Lewis acids or transition metals, to form the tricyclic core. The final steps usually involve oxidation and functional group modifications to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography. The choice of solvents, reagents, and catalysts is also tailored to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
13-(2-hydroxyphenyl)-8-(4-methoxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxy and methoxy groups can be oxidized to form quinones and other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols and amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the triazatricyclo core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols and amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
13-(2-hydroxyphenyl)-8-(4-methoxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: Preliminary studies suggest that it may have anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: It is explored for use in the development of advanced materials, such as polymers and nanomaterials, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of 13-(2-hydroxyphenyl)-8-(4-methoxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s ability to form hydrogen bonds, π-π interactions, and coordinate with metal ions contributes to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
13-(2-hydroxyphenyl)-8-(4-methoxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione: shares similarities with other tricyclic compounds, such as:
Uniqueness
What sets this compound apart is its specific combination of functional groups and tricyclic structure, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H23N3O5 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
13-(2-hydroxyphenyl)-8-(4-methoxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione |
InChI |
InChI=1S/C24H23N3O5/c1-25-20-18(23(29)26(2)24(25)30)19(14-8-10-15(31-3)11-9-14)27-12-13-32-22(21(20)27)16-6-4-5-7-17(16)28/h4-11,22,28H,12-13H2,1-3H3 |
InChI Key |
VRISDNOVBZZIIK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C3C(OCCN3C(=C2C(=O)N(C1=O)C)C4=CC=C(C=C4)OC)C5=CC=CC=C5O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-7-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11471230.png)

![N-[3-(ethenyloxy)propyl]-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide](/img/structure/B11471238.png)
![4-(1H-indol-3-yl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]butanamide](/img/structure/B11471243.png)
![N-benzyl-2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B11471246.png)

![N-{3-[hydroxy(phenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}thiophene-2-carboxamide](/img/structure/B11471255.png)
![[3-Amino-4-(pyridin-3-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](4-chlorophenyl)methanone](/img/structure/B11471267.png)
![13-(methoxymethyl)-11-methyl-4-phenyl-5-pyrrol-1-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B11471276.png)
![5-(2-bromophenyl)-6-[2-(hydroxymethyl)phenyl]-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11471281.png)
![8-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11471298.png)
![[4-(4-Ethoxy-3-nitrophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone](/img/structure/B11471305.png)
![(2-Hydroxyphenyl)(4-{4-[(1-phenylethyl)amino]quinazolin-2-yl}piperazin-1-yl)methanone](/img/structure/B11471318.png)
![7-(4-Chlorophenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11471323.png)
